molecular formula C20H23N3O4 B11535785 (3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11535785
M. Wt: 369.4 g/mol
InChI Key: SXDVNZNFVDVLND-PXLXIMEGSA-N
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Description

(3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methoxyphenylamine and 2-methylphenoxyacetic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound in drug discovery programs aimed at treating various diseases.

Industry

Industrially, (3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.

    2-Thiophenemethylamine: Contains a thiophene ring, offering different chemical reactivity.

    3-(4-Methylphenoxy)propionic acid: Similar in having a phenoxy group but with distinct functional groups and applications.

Uniqueness

(3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

(3E)-N-(2-methoxyphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C20H23N3O4/c1-14-8-4-6-10-17(14)27-13-20(25)23-22-15(2)12-19(24)21-16-9-5-7-11-18(16)26-3/h4-11H,12-13H2,1-3H3,(H,21,24)(H,23,25)/b22-15+

InChI Key

SXDVNZNFVDVLND-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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